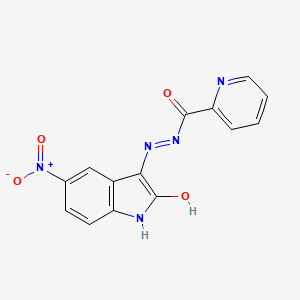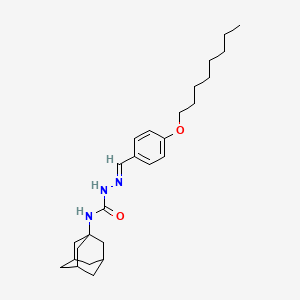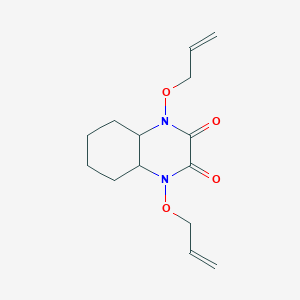![molecular formula C13H11ClN2O2 B3862364 N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide](/img/structure/B3862364.png)
N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide
Übersicht
Beschreibung
N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide, also known as CFH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFH belongs to the class of furohydrazones, which are known for their diverse pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. In the brain, this compound reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target organ and disease model. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. This compound also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. In the brain, this compound reduces oxidative stress, inflammation, and neuronal damage. This compound also improves cognitive function and memory in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. This compound can be easily synthesized in large quantities, and its chemical structure can be modified to improve its pharmacological properties. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its instability under certain conditions. Therefore, careful optimization of the experimental conditions is required for the successful use of this compound in lab experiments.
Zukünftige Richtungen
N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide has shown promising results in preclinical studies, but further research is needed to fully understand its therapeutic potential. Some future directions for this compound research include:
1. Optimization of the chemical structure of this compound to improve its pharmacological properties, such as solubility, stability, and bioavailability.
2. Evaluation of the efficacy and safety of this compound in clinical trials for various diseases, such as cancer, inflammation, and neurodegenerative disorders.
3. Elucidation of the molecular mechanisms underlying the therapeutic effects of this compound, such as its interaction with specific targets and signaling pathways.
4. Development of novel drug delivery systems for this compound to improve its tissue specificity and reduce its side effects.
5. Investigation of the potential synergistic effects of this compound with other drugs or therapies for combination therapy.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. This compound has multiple pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity, but also has some limitations that require careful optimization of the experimental conditions. Further research is needed to fully understand the therapeutic potential of this compound and to develop it into a clinically useful drug.
Wissenschaftliche Forschungsanwendungen
N'-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVFQHDISJLNHJ-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid](/img/structure/B3862282.png)
![1-(3-methylphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3862285.png)
![3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3862305.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3,5-dimethylpiperidine](/img/structure/B3862312.png)
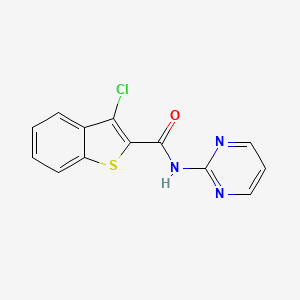
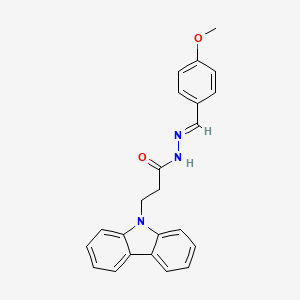
![8-[3-(2,4-difluorophenyl)propanoyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3862335.png)
![4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3862339.png)
![4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B3862344.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B3862350.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3862358.png)
